Cytidylyl-(3'-5')-3'-cytidylic acid

Description

Nomenclature and Basic Classification

Cytidylyl-(3'-5')-3'-cytidylic acid is a dinucleotide compound formed through a phosphodiester bond linking two cytidine monophosphate (CMP) units. Its systematic IUPAC name is 1,2-bis[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl phosphono hydrogen phosphate , reflecting its stereochemical configuration and functional groups. The compound is cataloged under multiple identifiers, including CAS Registry Number 3150-34-3 , PubChem CID 193370 , and the synonym CpCp .

As a dinucleotide , it belongs to the broader class of oligonucleotides , specifically categorized under pyrimidine ribonucleotides due to its cytosine base and ribose sugar backbone. Its structural and functional kinship to cytidine monophosphate (CMP) and cytidine diphosphate (CDP) places it within the metabolic pathways involving nucleotide synthesis and modification.

Historical Context of Discovery and Characterization

The compound’s characterization emerged alongside mid-20th-century advancements in nucleotide chemistry. Early X-ray crystallographic studies in the 1950s–1960s, such as those by Alver and Furberg (1959), laid the groundwork for understanding ribonucleotide conformations, including cytidylic acid derivatives. By 1964, synthetic methods for related cytidylic acid dimers were reported, utilizing enzymatic and chemical phosphorylation techniques.

The specific structural elucidation of this compound was facilitated by advancements in nuclear magnetic resonance (NMR) and mass spectrometry, which resolved its phosphodiester linkage and stereochemistry. PubChem’s entry (CID 193370), first created in 2005 and updated in 2025, reflects ongoing refinements in its spectroscopic and computational descriptors.

Position in Nucleotide Chemistry Taxonomy

This compound occupies a niche in nucleotide chemistry as a dinucleotide phosphate with dual roles:

- Structural : As a model for RNA oligonucleotides, it illustrates 3'-5' phosphodiester linkages critical to nucleic acid backbone stability.

- Functional : Its enzymatic formation and degradation intersect with pathways involving CCA tRNA nucleotidyltransferase (EC 2.7.7.72), which catalyzes nucleotide addition to transfer RNA.

The compound’s taxonomy is further defined by its relationship to isomers like cytidylyl-(5'-5')-cytidylic acid and analogs such as adenylyl-(3'-5')-cytidine. Unlike cytidine diphosphate (CDP), which participates in lipid biosynthesis, this compound is primarily a structural or intermediate species.

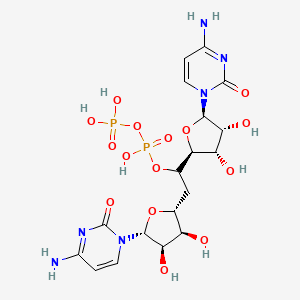

Molecular Formula and Structural Overview

The molecular formula C₁₈H₂₆N₆O₁₅P₂ (molecular weight: 628.38 g/mol) encompasses two cytosine bases, two ribose sugars, and two phosphate groups. Key structural features include:

- Cytosine Moieties : Each contains a pyrimidine ring with an amine group at C4 and a keto group at C2, enabling Watson-Crick base pairing.

- Ribose Sugars : Both are in β-D-ribofuranose form, with C2' and C3' hydroxyl groups participating in phosphodiester bonds.

- Phosphodiester Linkage : Connects the 3'-hydroxyl of one ribose to the 5'-hydroxyl of the adjacent ribose, a hallmark of nucleic acid polymers.

Table 1: Structural Descriptors of this compound

X-ray crystallography reveals a C2'-endo ribose puckering and anti conformation of the cytosine bases, stabilizing intra- and intermolecular hydrogen bonds. The phosphate groups exhibit partial negative charges, facilitating interactions with magnesium ions in enzymatic active sites.

Properties

CAS No. |

3150-34-3 |

|---|---|

Molecular Formula |

C18H26N6O15P2 |

Molecular Weight |

628.4 g/mol |

IUPAC Name |

1,2-bis[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H26N6O15P2/c19-8-1-3-23(17(29)21-8)15-12(27)10(25)6(36-15)5-7(38-41(34,35)39-40(31,32)33)14-11(26)13(28)16(37-14)24-4-2-9(20)22-18(24)30/h1-4,6-7,10-16,25-28H,5H2,(H,34,35)(H2,19,21,29)(H2,20,22,30)(H2,31,32,33)/t6-,7?,10-,11+,12-,13-,14-,15-,16-/m1/s1 |

InChI Key |

OZORAFDTIRRQFA-PJHBFNAPSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=NC4=O)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=NC4=O)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=NC4=O)N)O)O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

CpCp |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 2' vs. 3'-Phosphate Derivatives

The position of the phosphate group significantly impacts biological activity and chemical behavior:

- 3'-Cytidylic Acid : Binds strongly to ribonuclease A (RNase A) and enhances metal ion (e.g., Cu²⁺, Zn²⁺) interactions, forming ternary complexes critical for enzymatic inhibition .

- 5'-Cytidylic Acid : The most common form in regulatory standards (e.g., pharmacopeial assays), with a defined role in RNA synthesis and metabolism .

Sugar Modifications: Deoxy and Dideoxy Derivatives

- 3'-Deoxy-5'-cytidylic Acid : Lacks a 3'-OH group, reducing susceptibility to RNase cleavage. Used in antisense oligonucleotide research .

- 2',3'-Dideoxycytidine 5'-monophosphate: Missing both 2' and 3'-OH groups, rendering it a chain terminator in DNA synthesis. Key in antiviral drug development (e.g., HIV) .

Dinucleotide vs. Mononucleotide Structures

Dinucleotides exhibit unique properties compared to mononucleotides:

- Cytidylyl-(3'-5')-3'-cytidylic Acid : Acts as a model for RNA backbone interactions. Its dinucleotide structure mimics RNA’s 3'-5' phosphodiester linkages, aiding studies on RNA stability and metal ion binding .

- 5'-Cytidylic Acid (CMP): A mononucleotide serving as a metabolic intermediate in nucleotide biosynthesis .

Table 3: Structural and Functional Differences

Electrochemical Behavior

Polymerization and phosphate position influence redox properties:

Preparation Methods

Phosphorylation Agents and Solvent Systems

Chemical synthesis of cytidylic acid derivatives often employs phosphorylation agents such as phosphoryl chloride (POCl₃) or phosphorus oxybromide (POBr₃) in composite solvent systems. A patented method for 5'-cytidylic acid production utilizes a dual solvent system comprising sulfoxide (e.g., dimethyl sulfoxide) and tricresyl phosphate lower alkyl esters (e.g., trimethyl phosphate) at ratios of 1:6–1:14. The reaction proceeds at -2–2°C, where POCl₃ reacts with residual water in the solvent to form hydrates, which subsequently phosphorylate cytidine at the 5'-hydroxyl group. Acid-binding agents like triethylamine are added in a 100:0.7 molar ratio to neutralize HCl byproducts, achieving yields >90% and HPLC purity >98%.

For dinucleotide synthesis, analogous strategies could involve protecting the 2'- and 3'-hydroxyl groups of one cytidine unit while activating the 5'-hydroxyl for phosphorylation. The second cytidine’s 3'-hydroxyl would then react with the activated phosphate, forming the 3'-5' linkage. However, this necessitates stringent temperature control (0–5°C) and stoichiometric precision to minimize side reactions.

Protection and Deprotection Strategies

Selective protection of hydroxyl groups is critical. In mononucleotide synthesis, the 2'- and 3'-hydroxyls of cytidine are often protected using tert-butyldimethylsilyl (TBDMS) groups, leaving the 5'-hydroxyl exposed for phosphorylation. For dinucleotides, orthogonal protecting groups (e.g., acetyl for 2'-OH and trityl for 5'-OH) could enable sequential coupling. After phosphodiester bond formation, deprotection with ammonium hydroxide or fluoride-based reagents yields the target compound. Challenges include ensuring complete deprotection without degrading the phosphodiester linkage.

Enzymatic Synthesis Approaches

Polyphosphate-Dependent Kinases

Enzymatic methods offer high regioselectivity under mild conditions. A novel enzymatic synthesis of 5'-cytidylic acid uses polyphosphate (PolyP) as a phosphate donor and a proprietary kinase to phosphorylate cytidine at the 5'-position with >99% conversion. The reaction occurs in aqueous solution at 35–40°C and pH 5.0–6.0, followed by ethanol crystallization to achieve >99% HPLC purity. Adapting this method for dinucleotide synthesis would require a ligase enzyme to join two cytidine monophosphates via a 3'-5' phosphodiester bond. For example, T4 RNA ligase has been used to ligate RNA fragments, suggesting potential applicability to cytidylic acid derivatives.

Ligase-Mediated Coupling

Cyclic dinucleotide synthesis, as observed in cyclic di-GMP (c-di-GMP) production, involves diguanylate cyclases (DGCs) with GGDEF domains. These enzymes condense two GTP molecules into a cyclic 3'-5' phosphodiester structure. While c-di-GMP is cyclic, linear analogs like Cytidylyl-(3'-5')-3'-cytidylic acid could theoretically be synthesized using mutated DGCs that prevent cyclization. Reaction conditions mimicking c-di-GMP synthesis—neutral pH, 37°C, and manganese cofactors—might favor linear dinucleotide formation.

Comparative Analysis of Preparation Methods

Chemical methods provide high yields but require toxic solvents and precise temperature control. Enzymatic approaches excel in regioselectivity and environmental compatibility but may face scalability challenges. Ligase-mediated synthesis remains theoretical for linear dinucleotides but draws support from cyclic nucleotide research .

Q & A

Basic Research Questions

Q. How can researchers differentiate between 3' and 5' isomers of cytidylic acid derivatives?

- Methodological Answer : Differentiation relies on enzymatic digestion, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Enzymatic hydrolysis with ribonucleases (e.g., RNase A) selectively cleaves 3'-5' phosphodiester bonds, releasing 3'-phosphates, which can be quantified via HPLC . NMR analysis of the ribose ring’s proton coupling patterns (e.g., J1'-2' and J2'-3' values) distinguishes 3' vs. 5' phosphorylation . IR spectroscopy identifies characteristic phosphate vibrations (e.g., P=O stretching at ~1250 cm⁻¹), with shifts influenced by phosphorylation position .

Q. What are the common challenges in synthesizing Cytidylyl-(3'→5')-3'-cytidylic acid with high purity?

- Methodological Answer : Chemical synthesis often yields mixed isomers due to competing 2', 3', and 5' phosphorylation. To mitigate this, researchers use protecting groups (e.g., trityl for 5'-OH) and activate the 3'-OH for phosphoramidite coupling . Enzymatic synthesis with T4 RNA ligase offers higher regioselectivity but requires ATP and optimized buffer conditions (e.g., Mg²⁺, pH 7.5) . Purification via anion-exchange chromatography or reversed-phase HPLC resolves isomers, monitored by UV absorbance at 270 nm (cytosine λmax) .

Advanced Research Questions

Q. How do pH variations impact the ionization behavior of Cytidylyl-(3'→5')-3'-cytidylic acid in aqueous solutions?

- Methodological Answer : The HN(3)–C(4)=O group in cytosine (pKa ~4.5) and the phosphate groups (pKa1 ~1.0, pKa2 ~6.1) undergo pH-dependent ionization. At pH < 4, the cytosine ring protonates, altering UV absorbance (hypochromicity at 270 nm) . Phosphate ionization (HPO₄²⁻ vs. H₂PO₄⁻) affects electrostatic interactions, as shown by polarographic shifts in ammonium formate buffers (pH 7.0) . Potentiometric titration coupled with ³¹P-NMR quantifies protonation states and identifies stability thresholds for aggregation .

Q. When using polarographic analysis for Cytidylyl-(3'→5')-3'-cytidylic acid, how should researchers account for concentration-dependent potential shifts?

- Methodological Answer : At concentrations >1x10⁻⁴ M, polynucleotide adsorption on mercury electrodes shifts the background discharge potential positively, complicating peak assignment . To minimize this, dilute samples (≤5x10⁻⁵ M) in high-ionic-strength buffers (e.g., 0.3 M ammonium formate) and use differential pulse polarography (DPP) for enhanced resolution. Calibrate against monomeric cytidylic acid (e.g., 5'-CMP) to distinguish polymer-specific redox behavior .

Q. What strategies can resolve discrepancies in thermodynamic stability data obtained from different studies on this compound?

- Methodological Answer : Contradictions in ΔG values often arise from varying buffer conditions (e.g., Mg²⁺ concentration) or assay methods (UV melting vs. calorimetry). Standardize buffers (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl) and validate with orthogonal techniques:

- UV melting : Monitor hyperchromicity at 270 nm to determine Tm.

- Isothermal titration calorimetry (ITC) : Directly measure enthalpy changes during duplex formation.

- Circular dichroism (CD) : Confirm secondary structure integrity (e.g., A-form vs. B-form helicity) .

Data Contradiction Analysis

Q. Why do some studies report conflicting hydrolysis rates for Cytidylyl-(3'→5')-3'-cytidylic acid under alkaline conditions?

- Methodological Answer : Alkaline hydrolysis of phosphodiester bonds is sensitive to divalent cations (e.g., Mg²⁺ accelerates cleavage) and temperature. Studies using 0.1 M NaOH at 90°C report rapid degradation (t₁/₂ ~10 min), while milder conditions (0.05 M NaOH, 37°C) show slower kinetics (t₁/₂ ~2 hr) . Contradictions may also stem from impurities (e.g., ribonucleases in buffers) or detection limits (HPLC vs. spectrophotometry). Use LC-MS to track specific degradation products (e.g., 3'-CMP vs. 5'-CMP) and validate with synthetic standards .

Experimental Design Considerations

Q. How should researchers design experiments to study the interaction of Cytidylyl-(3'→5')-3'-cytidylic acid with metal ions?

- Methodological Answer : Employ a combination of:

- Electrophoretic mobility shift assays (EMSAs) : To visualize metal-induced aggregation (e.g., Zn²⁺ or Cu²⁺ bridging phosphates).

- Extended X-ray absorption fine structure (EXAFS) : To determine coordination geometry (e.g., octahedral vs. tetrahedral metal binding).

- Fluorescence quenching : Using ethidium bromide to probe metal disruption of base stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.